molecular formula C10H9F3N2O4 B1303842 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid CAS No. 37040-43-0

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

Cat. No. B1303842
CAS RN: 37040-43-0
M. Wt: 278.18 g/mol
InChI Key: FRTPACJKQFUDEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid involves several steps and key transformations. In one study, the synthesis of isomeric (3,3,3-trifluoropropyl)anilines was achieved from corresponding nitrobenzaldehydes. The critical step in this process was the conversion of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group using sulfur tetrafluoride (SF4) . This method could potentially be adapted for the synthesis of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can be characterized using various analytical techniques. For instance, a novel partially reduced polynitro aromatic compound was characterized by elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and X-ray single crystal diffraction. Density functional theory (DFT) and Hartree-Fock (HF) methods were used to calculate the optimized geometries, which closely resembled the crystal structure. These computational methods can also predict vibrational frequencies, which are essential for understanding the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of nitroaromatic compounds, which are structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid, can be complex. For example, the use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO3) as a Brønsted acidic ionic liquid and nitrating agent has been shown to efficiently nitrate aromatic compounds, including aniline derivatives. This reagent works by in situ generation of nitrogen dioxide as a radical, which can then react with aromatic compounds to yield nitroarenes . Such reactions are crucial for the functionalization of aromatic rings and could be relevant for further derivatization of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can be inferred from related compounds. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands with trifluoromethyl groups have been synthesized and characterized. These complexes exhibit significant activity in the polymerization of ethylene, indicating that the trifluoromethyl and anilino substituents contribute to the reactivity and stability of the complexes. The physical properties such as molecular weight and degree of branching of the resulting polymers were also reported, which can provide insights into the behavior of similar trifluoromethyl-containing compounds .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

Studies on compounds structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid have provided insights into their metabolic pathways and pharmacokinetics. For instance, S-1, a selective androgen receptor modulator, exhibited characteristics like low clearance, moderate volume distribution, and extensive metabolism in rats, highlighting the need to understand the molecular properties and metabolic profiles for potential therapeutic applications (Wu et al., 2006). Similarly, nitro-fatty acids, with structural similarities to the compound , have been shown to undergo metabolic processes like β-oxidation and adduction to plasma proteins in mice, revealing their potential as cell-signaling mediators with anti-inflammatory properties (Rudolph et al., 2009).

Agricultural Applications

Certain nitro compounds similar to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid have been explored for agricultural purposes. For instance, 3-nitrooxypropanol has been studied for its effects on reducing methane emissions in ruminants, potentially offering a way to mitigate environmental impact from livestock (Haisan et al., 2014). Another study examined the effects of this compound on digestion, energy, and nitrogen balance in lactating dairy cows, providing crucial insights into its impact on livestock health and productivity (Reynolds et al., 2014).

Medical Research and Therapeutics

Compounds structurally related to 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid have been investigated for their therapeutic potential. For example, studies have explored their role in protecting against oxidative stress-induced neuronal damage (La Fontaine et al., 2000), probing the intracellular redox status of tumors (Hyodo et al., 2006), and examining the antithrombotic and vasodilating activities of nitrolic acids (Rehse et al., 1996). Furthermore, nitro-oleic acid, a nitric-oxide-derived fatty acid, has been studied for its vasculoprotective properties and its role in inhibiting Angiotensin II–induced hypertension (Zhang et al., 2010).

properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c11-10(12,13)6-1-2-7(8(5-6)15(18)19)14-4-3-9(16)17/h1-2,5,14H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPACJKQFUDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377413
Record name N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

CAS RN

37040-43-0
Record name N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60 g (0.27 mol) of 2-chloro-1-nitro-5-trifluoromethylbenzene, 50 g (0.56 mol) of β-alanine and 41 g (0.3 mol) of potassium carbonate were refluxed in a mixture of 300 ml of dimethylformamide and 50 ml of water for 6 h. The mixture was then poured into ice-water, the aqueous phase was acidified with hydrochloric acid, and the precipitate was filtered off with suction to yield 73 g (99%) of the product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

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